5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
CAS No.:
Cat. No.: VC16800511
Molecular Formula: C6H5BrN4
Molecular Weight: 213.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrN4 |
|---|---|
| Molecular Weight | 213.03 g/mol |
| IUPAC Name | 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine |
| Standard InChI | InChI=1S/C6H5BrN4/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H3,8,10,11) |
| Standard InChI Key | CFPPOKSEWZLWNN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C1NN=C2N)Br |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Effects
The compound belongs to the pyrazolo[4,3-b]pyridine family, characterized by a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–7). The bromine atom at position 5 introduces steric and electronic effects that influence reactivity, while the amine group at position 3 enhances hydrogen-bonding potential. Key structural distinctions from the more commonly studied [3,4-b] isomer include altered ring fusion geometry, which impacts conjugation and intermolecular interactions .
Table 1: Comparative Structural Features of Pyrazolo-Pyridine Isomers
| Isomer | Ring Fusion Positions | Common Substituents | Biological Relevance |
|---|---|---|---|
| [3,4-b] | Pyrazole C3–Pyridine C4 | Bromine, sulfonamides | Antibacterial, antioxidant |
| [4,3-b] (Target) | Pyrazole C4–Pyridine C3 | Bromine, amine | Underexplored |
Synthetic Methodologies
Iodination and Coupling Strategies
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the [3,4-b] isomer, key NMR signals include pyridine ring protons at δ 8.21–8.65 ppm and NH protons at δ 14.32 ppm . For the target [4,3-b] compound, the amine proton is expected to resonate near δ 6.8–7.2 ppm, while bromine’s electron-withdrawing effect would deshield adjacent protons.
Infrared (IR) Spectroscopy
IR spectra of related sulfonamide derivatives show characteristic bands for NH (3395 cm), C=N (1625 cm), and sulfonamide groups (1342–1157 cm) . The amine group in the target compound would exhibit N–H stretching vibrations near 3300–3500 cm^{-1).
Challenges and Future Directions
Synthetic Accessibility
The [4,3-b] isomer’s rarity in literature underscores synthetic challenges, likely due to regioselectivity issues during cyclization. Advances in transition-metal catalysis or flow chemistry could improve yields.
Biological Screening Gaps
No direct studies on the target compound’s bioactivity exist. Prioritizing in vitro assays against bacterial strains and oxidative stress models is essential to validate hypothesized effects.
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